2-(3-Methoxybenzylidene)malononitrile
Overview
Description
2-(3-Methoxybenzylidene)malononitrile is a derivative of malononitrile, which is a nitrile compound with multiple applications in organic synthesis. Although the provided papers do not directly discuss 2-(3-Methoxybenzylidene)malononitrile, they do provide insights into similar malononitrile derivatives and their potential applications, such as in the detection of cyanide in water and the synthesis of fluorescent compounds.
Synthesis Analysis
The synthesis of malononitrile derivatives can be achieved through various methods. For instance, the paper titled "A Convenient Synthesis of 2-Amino-3-Cyano-4-Aryl-9,10-Dihydrobenzo[f] Chromene Derivatives Catalysed by KF/Al2O3" describes the synthesis of a series of 2-amino-3-cyano-4-aryl-9,10-dihydrobenzo[f]chromene derivatives. These compounds were synthesized from arylaldehyde, malononitrile, and 7-methoxyl-1,2,3,4-tetrahydronaphthalene-2-one in ethyl alcohol at refluxing temperature, catalyzed by KF-Al2O3, with the structure confirmed by X-ray analysis . This suggests that similar conditions could potentially be used for the synthesis of 2-(3-Methoxybenzylidene)malononitrile.
Molecular Structure Analysis
The molecular structure of malononitrile derivatives is crucial for their function. X-ray analysis is often used to confirm the structure of synthesized compounds, as mentioned in the synthesis of 2-amino-3-cyano-4-aryl-9,10-dihydrobenzo[f]chromene derivatives . The presence of substituents on the benzylidene moiety can significantly affect the electronic properties and, consequently, the reactivity of these compounds.
Chemical Reactions Analysis
Malononitrile derivatives can participate in various chemical reactions. For example, the paper "Malononitrile–derivative chromogenic devices for the detection of cyanide in water" discusses the use of malononitrile derivatives as chemosensors and chemodosimeters for the detection of cyanide ions in water. The compound 2-(4-hydroxybenzylidene)malononitrile changes color upon the addition of cyanide ions due to the abstraction of a hydrogen atom, while another derivative changes from yellow to colorless when cyanide ions disrupt the electronic conjugation within the molecule . These reactions highlight the sensitivity of malononitrile derivatives to their chemical environment and their potential use in sensing applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of malononitrile derivatives are influenced by their molecular structure. The presence of alkoxy groups, for example, can impart solid-state fluorescence to these compounds, as seen in the synthesis of alkoxybenzylidene derivatives of malononitrile dimer. The emission maximum of these fluorescent compounds ranges from 491 to 560 nm, depending on the number and position of alkoxy groups . This indicates that the physical properties such as fluorescence can be tuned by modifying the chemical structure of malononitrile derivatives.
Scientific Research Applications
Green Chemistry
2-(3-Methoxybenzylidene)malononitrile is utilized in green chemistry applications. In a study by Haryanto and Cahyana (2015), papain was used as a catalyst for the Knoevenagel reaction with substituted-benzaldehyde and malononitrile, leading to the formation of products including 2-(4-hydroxy-3-methoxybenzylidene)-malononitrile. This process was characterized as environmentally friendly due to its aqueous medium, ambient temperature, and pressure conditions (Haryanto & Cahyana, 2015).
Fluorescence Switching and Topochemical Conversion
The compound has been investigated for its reversible fluorescence switching and topochemical conversion properties. A study by Hariharan, Moon, and Anthony (2015) demonstrated that 2-(4-(Diphenylamino)-2-methoxybenzylidene) malononitrile, an organic aggregation enhanced emission material, could undergo external stimulus mediated reversible phase change and fluorescence switching. This study highlights the material's potential in fluorescence tuning and phase change applications (Hariharan, Moon, & Anthony, 2015).
Detection of Cyanide in Water
A key application of 2-(3-Methoxybenzylidene)malononitrile is in the detection of cyanide in water. Schramm, Menger, and Machado (2016) synthesized compounds including 2-(4-hydroxybenzylidene)malononitrile and 2-[4-(dimethylamino)benzylidene]malononitrile, which were used as optical devices for the detection of CN− in water. This research is significant for its potential use in environmental monitoring and safety (Schramm, Menger, & Machado, 2016).
Anticancer Activity
In the realm of medicinal chemistry, this compound has shown promise in anticancer research. A 2020 study synthesized 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives through the reaction of malononitrile and 2-amino-4-phenylthiazole. The synthesized oxazolone derivatives were evaluated for their efficacy against various human cancer cell lines, indicating potential therapeutic applications (Author not provided, 2020).
Insulin-Producing Beta-Cells Resistance Improvement
A study by Turpaev and Welsh (2016) explored the use of aromatic malononitrile compounds, including 2-(3-hydroxy-4-nitrobenzylidene)malononitrile, to improve the resistance of insulin-producing beta-cells to oxidants and inflammatory cytokines. This research is significant for its potential application in diabetes treatment and management (Turpaev & Welsh, 2016).
Future Directions
Benzylidenemalononitrile, a similar compound, finds applications in pharmaceutical industries, pharmacology, biotech, specialty chemicals, perfumery, and for fluorescence-based assay to determine methane . The green synthesis of this compound represents a significant step towards environmentally friendly industrial processes . Future research directions may include further optimization of the synthesis process and exploration of the compound’s potential applications .
properties
IUPAC Name |
2-[(3-methoxyphenyl)methylidene]propanedinitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-14-11-4-2-3-9(6-11)5-10(7-12)8-13/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBVVVZUWLWGHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C(C#N)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80294107 | |
Record name | (3-methoxybenzylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxybenzylidene)malononitrile | |
CAS RN |
2972-72-7 | |
Record name | 3-Methoxybenzylidenemalononitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2972-72-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 94276 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972727 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC94276 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (3-methoxybenzylidene)malononitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80294107 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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